molecular formula C10H15NO2 B1367270 2-(2-Methoxyethoxy)-6-methylaniline

2-(2-Methoxyethoxy)-6-methylaniline

Cat. No.: B1367270
M. Wt: 181.23 g/mol
InChI Key: BDONDWGXPRKWGB-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-6-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxyethoxy group and a methyl group attached to a phenyl ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-6-methylaniline typically involves the reaction of 2-(2-Methoxyethoxy)aniline with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2-Methoxyethoxy)-6-methylaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic solvent with similar structural features but different functional properties.

    2-(2-Methoxyethoxy)ethanol: A glycol ether used in various industrial applications.

    (2-Methoxyethoxy)acetic acid: A metabolite and biomarker for exposure to glycol ethers.

Uniqueness

2-(2-Methoxyethoxy)-6-methylaniline is unique due to the presence of both methoxyethoxy and methyl groups on the phenyl ring, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-methoxyethoxy)-6-methylaniline

InChI

InChI=1S/C10H15NO2/c1-8-4-3-5-9(10(8)11)13-7-6-12-2/h3-5H,6-7,11H2,1-2H3

InChI Key

BDONDWGXPRKWGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCOC)N

Origin of Product

United States

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